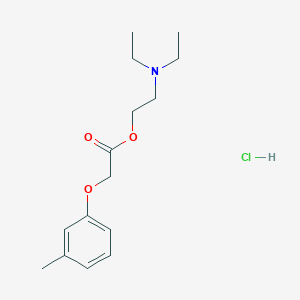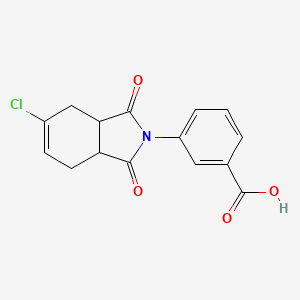![molecular formula C18H16ClNO3 B4020159 4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4020159.png)
4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
Description
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. Techniques such as stereoselective synthesis are critical for achieving the desired configuration of the molecule. In the realm of azaspirocyclic compounds, methods such as the intramolecular ene reaction of acylnitroso compounds have been developed to efficiently construct the spirocyclic core structures, which are key components of our molecule of interest (Matsumura et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray diffraction (XRD) and crystallography, which provide detailed insights into the arrangement of atoms within the molecule. The planar and non-planar configurations, as well as the spirocyclic nature of the molecule, contribute to its unique chemical behavior and interactions. The molecular structure is crucial for understanding the chemical reactivity and physical properties of the molecule.
Chemical Reactions and Properties
Azaspirocyclic compounds participate in various chemical reactions, including oxidative ipso-cyclization and acylation reactions, which can modify the molecule's structure and functionality. For example, copper-catalyzed oxidative ipso-cyclization has been employed to synthesize related azaspirocyclic compounds, demonstrating the molecule's versatility in undergoing transformational chemical reactions (Qian et al., 2015).
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-23-13-5-2-9(19)8-12(13)20-16(21)14-10-3-4-11(15(14)17(20)22)18(10)6-7-18/h2-5,8,10-11,14-15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUCTFPZKWIMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3C4C=CC(C3C2=O)C45CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-dimethyl-N-(1-methyl-3-phenylpropyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4020078.png)
![N-(5-bromo-2-pyridinyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4020081.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B4020084.png)
![N-[4-(1-benzyl-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B4020090.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4020105.png)
![1-(4-fluoro-2-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020111.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020149.png)
![ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020155.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide](/img/structure/B4020165.png)
![2-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4020176.png)


![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4020192.png)